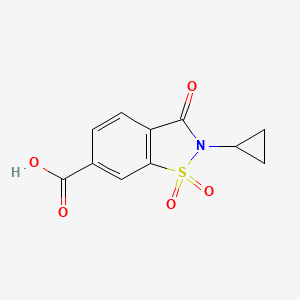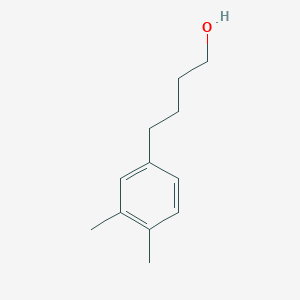
4-(3,4-Dimethylphenyl)butan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Overview
4-(3,4-Dimethylphenyl)butan-1-ol is a compound with potential applications in various scientific research fields. While the direct research on this specific compound is limited, insights can be drawn from studies on structurally related compounds and their applications across different areas. Below are summarized findings from scientific research that could inform potential applications for 4-(3,4-Dimethylphenyl)butan-1-ol, focusing on chemical reactions, environmental impact, and technological innovations without discussing drug use, dosages, or side effects.
Chemical Synthesis and Application
The research by Yokoyama (2015) on the acidolysis of lignin model compounds reveals insights into the chemical behavior of structurally related compounds, highlighting the significance of the γ-hydroxymethyl group in chemical reactions (Yokoyama, 2015). This study could indicate pathways for modifying 4-(3,4-Dimethylphenyl)butan-1-ol in lignin-derived applications.
Environmental Impact and Biodegradation
The fate of alkylphenols and their ethoxylates in the environment, as reviewed by Ying et al. (2002), provides a framework for understanding the environmental behavior of related compounds. This knowledge is crucial for assessing the ecological risks and biodegradation potential of 4-(3,4-Dimethylphenyl)butan-1-ol (Ying, Williams, & Kookana, 2002).
Technological Innovations
In the context of organic electronics, the review by Shi et al. (2015) on improving the electrical conductivity of PEDOT:PSS highlights the potential of using structurally similar compounds like 4-(3,4-Dimethylphenyl)butan-1-ol in developing conductive materials for electronic applications (Shi, Liu, Jiang, & Xu, 2015).
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h6-7,9,13H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPUQJPEAZISOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



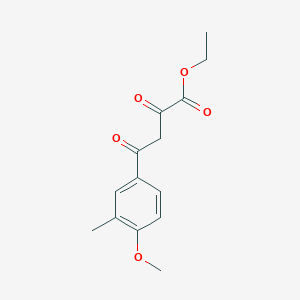

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)

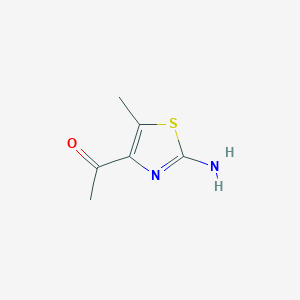
![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)


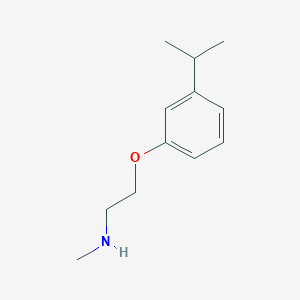
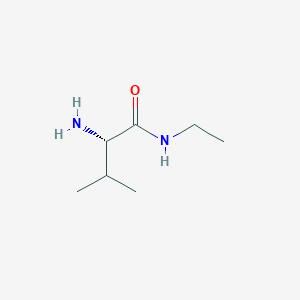

![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)
